1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with an ethyl group, a trifluoroethoxy methyl group, and a sulfonyl chloride group. The presence of trifluoromethyl groups imparts significant chemical stability and reactivity, making it an interesting subject for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with 2,2,2-trifluoroethanol in the presence of a base to form the trifluoroethoxy methyl derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinates
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for drug development
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the trifluoroethoxy methyl group, resulting in different reactivity and applications
1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonic acid:
Uniqueness
The presence of the trifluoroethoxy methyl group in 1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride imparts unique chemical stability and reactivity, making it distinct from other similar compounds. This structural feature enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
1-ethyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF3N2O3S/c1-2-14-3-7(18(9,15)16)6(13-14)4-17-5-8(10,11)12/h3H,2,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMFADUNRIDAHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCC(F)(F)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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